3-Chloro-2,6-dinitropyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-2,6-dinitropyridine often involves multi-step reactions including nitration and substitution processes. For instance, the synthesis of related dinitropyridine compounds has been achieved through methods such as acetylation, N-oxidation, nitration, and hydrolysis, with yields reaching up to 81% in some cases (Liu Zu-liang, 2009).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds have been elucidated using techniques like X-ray diffraction and quantum chemical DFT calculations. For example, analysis of 6-methyl-3,5-dinitro-2-[(E)-phenyldiazenyl]pyridine revealed its crystal and molecular structures, providing insights into the conformation of the azo bond and its influence on the compound's properties (J. Michalski et al., 2018).
Scientific Research Applications
Explosives and Energetic Materials : The energetic monoanionic salts of derivatives like 3,5-Dinitropyridin-2-ol (DNP) show potential for use in explosives due to their promising properties with certain cations (Ghule, Srinivas, & Muralidharan, 2013). Compounds like aminonitropyridines and their N-oxides also show high density, thermal and chemical stability, and explosive insensitivity, making them candidates for new insensitive energetic materials (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Coordination Chemistry and Sensing : Derivatives like 2,6-bis(pyrazolyl)pyridines have potential applications in biological sensing and in iron complexes, which exhibit unusual spin-state transitions (Halcrow, 2005).
Organic Synthesis and Reaction Studies : Research has explored the reaction mechanisms of 3-Chloro-2,6-dinitropyridine with various agents, providing insights into nucleophilic substitution, hydrogen bonding, and elimination-addition mechanisms. These studies have implications for synthesizing various derivatives and understanding their reaction activities (Hegazy, Fattah, Hamed, & Sharaf, 2000; Hamed, 1997; Asghar, 2013).
Material Science : The synthesis of derivatives like 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines from 3-Chloro-2,6-dinitropyridine has been studied, contributing to the development of new materials (Rusinov, Mikhailov, & Chupakhin, 1999).
Spectroscopic Analysis : Density functional theory calculations have been used to predict the vibrational spectra of compounds like 2-chloro-3,5-dinitropyridine, aiding in spectroscopic analysis (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).
Pharmaceuticals and Fungicides : Research into the structure and interactions of derivatives such as fluazinam, a fungicide, contributes to the pharmaceutical and agricultural industries (Jeon, Kim, Lee, & Kim, 2013).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2,6-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3O4/c6-3-1-2-4(8(10)11)7-5(3)9(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQNAJFLDCBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382804 | |
Record name | 3-chloro-2,6-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-dinitropyridine | |
CAS RN |
101079-67-8 | |
Record name | 3-Chloro-2,6-dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101079-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-2,6-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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